molecular formula C8H3BrN2 B1280146 3-Bromophthalonitrile CAS No. 76241-80-0

3-Bromophthalonitrile

Cat. No. B1280146
CAS RN: 76241-80-0
M. Wt: 207.03 g/mol
InChI Key: VYNRAZJFOMVDKS-UHFFFAOYSA-N
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Description

3-Bromophthalonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic systems and phthalocyanine derivatives. It is characterized by the presence of a bromine atom and a nitrile group attached to a phthalonitrile moiety. This compound is of particular interest due to its potential applications in materials science, especially in the development of nonlinear optical materials and other functionalized organic compounds.

Synthesis Analysis

The synthesis of derivatives of 3-Bromophthalonitrile involves multiple steps, starting from phthalic anhydride or similar precursors. For instance, 4-bromo-5-nitrophthalonitrile is synthesized through a six-step process including bromination, dehydration, amination, nitration, ammoniation, and a second dehydration, with a total yield of over 10% . Another derivative, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, is synthesized and confirmed using various characterization techniques . These synthetic routes often involve reactions with nucleophiles in the presence of bases, leading to the substitution of the bromine atom and the introduction of other functional groups .

Molecular Structure Analysis

The molecular structure of 3-Bromophthalonitrile derivatives is determined using techniques such as X-ray single-crystal analysis. For example, the crystal structure of 4-bromo-5-nitrophthalonitrile has been elucidated, providing insights into the molecular conformation and packing within the crystal lattice . The molecular geometry is often compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) to validate the experimental findings .

Chemical Reactions Analysis

3-Bromophthalonitrile and its derivatives undergo various chemical reactions, including nucleophilic substitution, which leads to the formation of novel heterocyclic systems . These reactions are pivotal in creating unsymmetrical phthalocyanines with unique spectral characteristics . Additionally, the click reaction is employed to form triazole rings, demonstrating the compound's reactivity and potential for creating complex organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromophthalonitrile derivatives are studied using spectroscopic methods such as IR, UV-vis, and MALDI-TOF-MS . These compounds exhibit significant third-order nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics . The effects of molecular structure, such as cone-shaped configurations and heavy-atom substitution, on NLO properties are also investigated . The electronic absorption spectra and optical stability of these compounds are of particular interest for material science applications .

Scientific Research Applications

Synthesis and Characterization of Phthalocyanines

3-Bromophthalonitrile is a crucial intermediate in the synthesis of various phthalocyanines and their metal complexes. These compounds are characterized by techniques such as FT-IR, UV/Vis, NMR, and mass spectra. Phthalocyanines synthesized from 3-Bromophthalonitrile exhibit notable electrochemical properties and potential applications in photodynamic therapy (PDT) for cancer treatment due to their good singlet oxygen yields (Kulaç et al., 2007); (Kırbaç & Erdoğmuş, 2020).

Catalysis and Synthesis of Organic Compounds

3-Bromophthalonitrile plays a role in the synthesis of 3,4-Dihydropyrimidinones through a modified Biginelli-type reaction, showcasing its utility in catalysis. This process results in good yields and shorter reaction times, demonstrating the efficiency of 3-Bromophthalonitrile in organic synthesis (Hamdi et al., 2017).

Optical and Electronic Properties

Studies have focused on the optical and electronic properties of compounds synthesized from 3-Bromophthalonitrile. These include investigations into the thermal and impedance spectra of spin-coated films of these compounds, highlighting their potential in electronic applications. The thermally activated conductivity dependence on temperature for these compounds has also been observed (Kulaç et al., 2007).

Antimicrobial Activity

Compounds derived from 3-Bromophthalonitrile have been studied for their antimicrobial activities. The minimum inhibitory concentration (MIC) of these compounds has been determined, showing that they possess biologically active properties, which could be beneficial in developing new antimicrobial agents (Hamdi et al., 2017).

Safety And Hazards

The safety data sheet for 3-Bromophthalonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRAZJFOMVDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophthalonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CC Leznoff, Z Li, H Isago, AM D'Ascanio… - … of Porphyrins and …, 1999 - Wiley Online Library
… Isolation of compounds 12 and 13 indicated to us that both 3-bromophthalonitrile (10) and 4-bromophthalonitrile (11) are formed during the bromination reactions. However, at first, only …
Number of citations: 60 onlinelibrary.wiley.com
DS Terekhov - 1998 - library-archives.canada.ca
… Five bromosubstituted phthalonitriles, namely, 3-bromophthalonitrile (1 2 1 ), … c) Synthesis of 3-bromophthalonitrile (121) ..................................................... d) S ynthesis of 4.5…
Number of citations: 1 library-archives.canada.ca
D Terekhov, AM D'Ascanio, H Isago, Z Li, CC Leznoff - 1999 - yorkspace.library.yorku.ca
Coupling of 4,5-diiodophthalonitrile with tert-butyldimethylsilylacetylene and a palladium catalyst gave 4,5-bis(tert-butyldimethylsilylethynyl)phthalonitrile. Cleavage of the silyl moiety …
Number of citations: 3 yorkspace.library.yorku.ca
LKW Wassink - 2019 - search.proquest.com
… acid (DBI) have also been used to synthesized 3-bromophthalonitrile, 4-bromophthalonitrile, 3,6… 3-bromophthalonitrile has been reported to be produced via a Sandmeyer reaction.…
Number of citations: 1 search.proquest.com
WM SHARMAN, JE VAN LIER - The Porphyrin Handbook …, 2000 - books.google.com
… For instance, 3-bromophthalonitrile is prepared via mixing 3-aminophthalonitrile with 48% hydrobromic acid and reacting it with a solution of sodium nitrite. The resulting diazonium salt …
Number of citations: 1 books.google.com
M Nečedová, P Magdolen, V Novakova… - European Journal of …, 2015 - Wiley Online Library
… crude product was purified by flash chromatography on silica gel (hexane/tetrahydrofuran, 3:2) to give 4-amino-5-bromophthalonitrile (16) followed by 4-amino-3-bromophthalonitrile (17…
JF Cheng, ZH Pan, K Zhang, Y Zhao, CK Wang… - Chemical Engineering …, 2022 - Elsevier
… The cyclo-condensation reaction between 5,6-bis(4-(diphenylamino)phenyl)acenaphthylene-1,2-dione (1) and 4,5-diamino-3-bromophthalonitrile provided the key intermediate …
Number of citations: 23 www.sciencedirect.com
VN Nemykin, EA Lukyanets - ARKIVOC: Online Journal of Organic …, 2010 - researchgate.net
… Their preparation can be achieved by the cyclotetramerization reaction between 3-bromophthalonitrile and an appropriate metal salt at 220–240 oC. All complexes have limited …
Number of citations: 207 www.researchgate.net

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